JWG-115
Description
JWG-115 is a benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one derivative developed as a bromodomain and extra-terminal (BET) family-selective inhibitor. It exhibits moderate potency against BRD4, with an IC50 of 1 μM, and demonstrates negligible activity against non-BET bromodomains and kinases such as ERK5 and LRRK2 . Its design stems from structural modifications of a dual kinase/bromodomain inhibitor scaffold, where substitutions at the R1 and R3 positions (e.g., isopropoxy groups) were optimized to enhance BET selectivity while minimizing off-target kinase interactions . Co-crystallography studies reveal that this compound adopts distinct atropisomeric conformations to engage the BRD4 acetyl-lysine binding pocket, a feature critical for its selectivity .
Properties
Molecular Formula |
C38H49N7O3 |
|---|---|
Molecular Weight |
651.86 |
IUPAC Name |
11-Cyclopentyl-2-((2-isopropoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5-methyl-5,11-dihydro-6H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-one |
InChI |
InChI=1S/C38H49N7O3/c1-26(2)48-34-25-27(37(46)44-19-17-28(18-20-44)43-23-21-41(3)22-24-43)13-14-31(34)39-35-16-15-33-36(40-35)45(29-9-5-6-10-29)32-12-8-7-11-30(32)38(47)42(33)4/h7-8,11-16,25-26,28-29H,5-6,9-10,17-24H2,1-4H3,(H,39,40) |
InChI Key |
XEULWIQXBPFNGA-UHFFFAOYSA-N |
SMILES |
O=C1C2=CC=CC=C2N(C3CCCC3)C4=NC(NC5=CC=C(C(N6CCC(N7CCN(C)CC7)CC6)=O)C=C5OC(C)C)=CC=C4N1C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JWG115; JWG 115; JWG-115 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Profile of JWG-115 and Analogs
| Compound | Core Structure | R3 Substituent | BRD4 IC50 | ERK5/LRRK2 IC50 | Selectivity Profile |
|---|---|---|---|---|---|
| This compound | Pyrimidine | Isopropoxy | 1 μM | >10 μM | BET-selective |
| JWG-047 | Pyrimidine | Isopropoxy | 0.3 μM | 0.2 μM (ERK5) | Dual kinase/BRD4 activity |
| JWG-071 | Pyrimidine | Methoxy | >10 μM | 0.05 μM (ERK5) | ERK5-selective |
| DFCI-2–208 | Pyridine | Methoxy | 8 μM | >10 μM | Reduced kinase/BRD4 activity |
Key Findings and Mechanistic Insights
- JWG-047 vs. This compound : JWG-047 retains potent dual inhibition (BRD4: 0.3 μM; ERK5: 0.2 μM) due to its pyrimidine core and isopropoxy-R3 group, which stabilizes interactions with both kinase ATP pockets and BRD4 acetyl-lysine sites . In contrast, this compound’s selectivity for BET bromodomains arises from steric hindrance caused by its bulkier R3 group, which disrupts kinase binding while maintaining BRD4 engagement via structural water-mediated interactions .
- Core Modification (Pyrimidine vs. Pyridine) : Replacing pyrimidine with pyridine (e.g., DFCI-2–208) reduces BRD4 activity by 4–8-fold and abolishes kinase inhibition, highlighting the pyrimidine nitrogen’s role in target binding .
Implications for Therapeutic Development
This compound serves as a critical tool for BET-specific biological studies, avoiding confounding effects from kinase inhibition observed in earlier analogs like JWG-045. However, its moderate BRD4 potency limits therapeutic utility, necessitating further optimization of pharmacokinetic properties. In contrast, JWG-047’s polypharmacology may be advantageous in oncology contexts where dual pathway inhibition is desirable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
